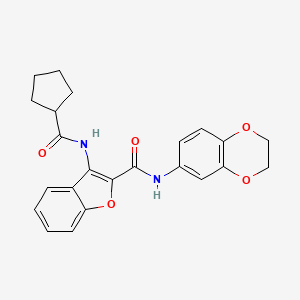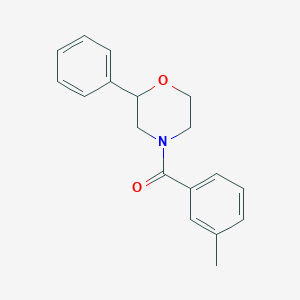![molecular formula C16H17ClN2O2S B2393994 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379947-77-8](/img/structure/B2393994.png)
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound with potential applications in various scientific fields. This compound features a chlorinated thiophene ring, a pyridine moiety, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorothiophene Intermediate: The chlorothiophene ring can be synthesized through chlorination of thiophene using reagents like sulfuryl chloride.
Pyridine Derivative Preparation: The pyridine moiety is often prepared by reacting 4-pyridylmethanol with suitable protecting groups.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The final step involves coupling the chlorothiophene, pyridine, and piperidine intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
科学的研究の応用
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chlorinated aromatic ring but differs in structure and reactivity.
4-Chloromethcathinone: A stimulant with a chlorinated aromatic ring, used in different contexts.
Uniqueness
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine is unique due to its combination of a chlorothiophene ring, pyridine moiety, and piperidine ring, which confer distinct chemical and biological properties not found in the similar compounds listed above.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-15-4-3-14(22-15)16(20)19-9-1-2-12(10-19)11-21-13-5-7-18-8-6-13/h3-8,12H,1-2,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEKZQFMKISZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)COC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide](/img/structure/B2393913.png)
![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2393914.png)
![3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2393919.png)





![5-((4-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393930.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)

